N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves a multi-step process. One common method includes the reaction of 5-(4-methoxyphenyl) thiophen-2-amine with substituted aromatic carbonyl halides in the presence of carbonyldiimidazole (CDI) and triethylamine (Et3N) as solvents at reflux conditions . The intermediate product is then further reacted with 3-methylbutanoyl chloride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and anticonvulsant agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit the enzyme γ-glutamyl transferase, which plays a role in glutathione metabolism . This inhibition can disrupt cellular processes and lead to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds also possess a five-membered ring with similar biological activities, including antifungal and anticancer properties.
1,2,4-Thiadiazoles: These isomers have different substitution patterns but exhibit similar antimicrobial and anti-inflammatory activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbutanamide group, which can enhance its biological activity and selectivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-12(18)15-14-17-16-13(20-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
FZDVNNNLJMDBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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